Chromium phosphide
Description
Evolution of Fundamental Research in Transition Metal Phosphides
The scientific journey into transition metal phosphides (TMPs) has been a gradual yet accelerating process. Initial studies were often driven by fundamental curiosity about their unique chemical bonding and physical properties. These materials, which are combinations of transition metals and phosphorus, exhibit a diverse range of stoichiometries and crystal structures, leading to a wide array of electronic and magnetic characteristics. upc.edumdpi.comfrontiersin.org Early research laid the groundwork for understanding the synthesis-structure-property relationships in TMPs. Over the decades, the focus has shifted from basic characterization to harnessing their functional properties for specific applications. mdpi.comrsc.org The development of advanced synthesis techniques has been pivotal, enabling the production of TMPs in various forms, including nanoparticles and thin films, which has significantly expanded the scope of their investigation and application. acs.orgacs.org
Current Status and Significance of Chromium Phosphide (B1233454) in Materials Science
Among the vast family of TMPs, chromium phosphides have garnered considerable attention due to their compelling properties and the relative abundance of chromium. upc.edu These compounds are recognized for their high thermal stability, metallic conductivity, and resistance to corrosion and oxidation. upc.eduresearchgate.net The chromium-phosphorus system is rich with multiple stable phases, each possessing distinct crystal structures and properties.
Table 1: Crystallographic Data of Selected Chromium Phosphide Compounds
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) |
| Chromium Monophosphide | CrP | Orthorhombic | Pnma (62) | a=5.94, b=5.366, c=3.13 |
| This compound | Cr2P | - | - | - |
| This compound | Cr3P | Tetragonal | I-4 (82) | a=9.04, c=4.45 materialsproject.org |
| Chromium Tetraphosphide | CrP4 | Monoclinic | - | - |
Data for Cr2P and specific lattice parameters for CrP4 were not consistently available in the searched literature.
The significance of this compound in materials science is underscored by its growing list of applications. Researchers are actively exploring its potential in catalysis, particularly for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. upc.eduresearchgate.netuab.cat Studies have shown that CrP-based catalysts can exhibit remarkable activity and stability, comparable to more expensive noble metal catalysts. upc.eduresearchgate.net
In the realm of energy storage, chromium phosphides, especially phosphorus-rich compounds like chromium tetraphosphide (CrP4), are being investigated as high-performance anode materials for lithium-ion and sodium-ion batteries. rsc.orgresearchgate.netrsc.org These materials undergo conversion reactions with lithium and sodium ions, offering high theoretical capacities. rsc.orgrsc.org
Table 2: Selected Physical Properties of Chromium and a this compound Compound
| Compound | Formula | Melting Point (°C) | Density (g/cm³) |
| Chromium | Cr | 2180 thermofisher.com | 7.14 thermofisher.com |
| Chromium(III) Phosphate (B84403) | CrPO4 | 1800 webelements.com | 4.6 webelements.com |
Note: The properties of specific this compound compounds like CrP, Cr2P, and Cr3P are not consistently reported across the literature. Chromium(III) phosphate is included for comparative purposes.
Interdisciplinary Research Perspectives for this compound
The unique properties of this compound are paving the way for its use in a variety of interdisciplinary fields. Its metallic conductivity and catalytic activity make it a candidate for applications in electrocatalysis beyond the ORR, such as in water splitting for hydrogen production. mdpi.comfrontiersin.org The interaction of this compound with other materials at the nanoscale could lead to the development of novel composite materials with enhanced functionalities.
Furthermore, the magnetic and electronic properties of chromium phosphides are of interest in the field of spintronics, where the spin of electrons is exploited in addition to their charge. researchgate.networldscientific.com The doping of chromium into other semiconductor materials, including phosphides, is an active area of research with the potential to create new magnetic semiconductors. researchgate.networldscientific.com The inherent stability of chromium phosphides also suggests their potential use in protective coatings and high-temperature applications. snsinsider.comtandfonline.com As research continues to uncover the full potential of these materials, it is expected that this compound will play an increasingly important role in addressing challenges in energy, electronics, and environmental science.
Structure
2D Structure
Properties
CAS No. |
26342-61-0 |
|---|---|
Molecular Formula |
CrP |
Molecular Weight |
82.97 g/mol |
IUPAC Name |
phosphanylidynechromium |
InChI |
InChI=1S/Cr.P |
InChI Key |
ZTPQLYJGPLYBPS-UHFFFAOYSA-N |
SMILES |
P#[Cr] |
Canonical SMILES |
P#[Cr] |
Other CAS No. |
26342-61-0 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Controlled Fabrication
Solution-Phase Synthetic Routes for Chromium Phosphide (B1233454) Nanomaterials
Solution-phase synthesis offers a versatile platform for producing chromium phosphide nanomaterials with well-defined sizes, shapes, and crystal structures. These methods typically involve the chemical reaction of precursors in a liquid medium under controlled conditions.
Colloidal Synthesis of this compound Nanocrystals
Colloidal synthesis has emerged as a powerful technique for producing high-quality this compound (CrP) nanocrystals. upc.educsic.es This "bottom-up" approach allows for the formation of nanoparticles with uniform size and shape, which are crucial for many of their applications. upc.eduresearchgate.net A notable advantage of this method is the ability to produce CrP in the form of nanoparticles, which was not achievable through earlier methods like chemical vapor deposition that primarily yielded films. upc.educsic.es
The selection of appropriate precursors is a fundamental aspect of the colloidal synthesis of this compound nanocrystals. nih.gov The reactivity of these precursors significantly influences the reaction kinetics and the final properties of the nanoparticles. acs.orgresearchgate.net For instance, the synthesis of CrP nanocrystals has been successfully demonstrated using chromium hexacarbonyl (Cr(CO)₆) as the chromium source and triphenyl phosphite (B83602) (TPP) as the phosphorus source. upc.educsic.es TPP is favored due to its lower cost and air-stability compared to other phosphorus precursors. csic.esresearchgate.net
Ligands play a crucial role in controlling the growth and stability of the nanocrystals. rsc.orggoogle.com In a typical synthesis of CrP nanocrystals, oleylamine (B85491) (OAm) is used as a ligand. upc.educsic.es Ligands adsorb to the surface of the growing nanocrystals, preventing their aggregation and allowing for control over their size and shape. google.com The interaction between the ligands and the nanocrystal surface is dynamic and can influence the final crystal phase and morphology. acs.org The choice of ligands can also affect the surface chemistry of the nanocrystals, which is important for their subsequent application. csic.esacs.org For example, an excess of the phosphorus precursor on the surface of as-synthesized CrP nanoparticles, with a P/Cr ratio of 1.4, has been observed, which is attributed to the presence of the phosphorus precursor acting as a ligand on the nanoparticle surface. upc.educsic.es
The solvent system and reaction conditions are critical parameters that must be carefully controlled to achieve the desired outcome in the colloidal synthesis of this compound nanocrystals. rsc.orgfrontiersin.org The use of a high-boiling-point solvent is essential for reaching the necessary temperatures for the crystallization of CrP. upc.educsic.es Oleylamine, often used in these syntheses, serves as both a solvent and a capping ligand. upc.educsic.es
The reaction temperature and time are key variables that influence the size, crystallinity, and phase of the resulting nanoparticles. rsc.org In a typical synthesis of CrP nanocrystals, the reaction mixture is heated to a high temperature, such as 320°C, and maintained for a specific duration, for example, 2 hours, to facilitate the reaction between the chromium and phosphorus precursors and promote the growth of crystalline nanoparticles. upc.educsic.es The synthesis is typically carried out under an inert atmosphere, such as argon, using standard Schlenk line techniques to prevent oxidation of the precursors and products. upc.educsic.es
| Parameter | Condition | Reference |
| Chromium Precursor | Chromium Hexacarbonyl (Cr(CO)₆) | upc.educsic.es |
| Phosphorus Precursor | Triphenyl Phosphite (TPP) | upc.educsic.es |
| Solvent/Ligand | Oleylamine (OAm) | upc.educsic.es |
| Reaction Temperature | 320 °C | upc.educsic.es |
| Reaction Time | 2 hours | upc.educsic.es |
| Atmosphere | Argon | upc.educsic.es |
Post-synthetic thermal treatment, or annealing, is a crucial step for enhancing the crystallinity and purity of this compound nanocrystals. mdpi.com The as-synthesized nanoparticles can sometimes be amorphous or have surface ligands that need to be removed. frontiersin.orgresearchgate.net Thermal treatment at elevated temperatures can induce crystallization and remove these organic ligands. mdpi.comfrontiersin.org
Role of Solvent Systems and Reaction Conditions
Hydrothermal and Solvothermal Approaches for this compound
Hydrothermal and solvothermal methods represent alternative solution-based routes for the synthesis of this compound and related compounds. These techniques involve carrying out the synthesis in a sealed vessel, such as an autoclave, under elevated temperature and pressure. google.comnih.gov
In a hydrothermal synthesis, water is used as the solvent. google.com A patent describes a general hydrothermal process for producing various metal phosphides, including those of chromium. This method involves reacting red phosphorus with a metal or metal salt in water or an aqueous solution at temperatures between 100-300°C for 2-72 hours. google.com The use of non-toxic and stable red phosphorus is an advantage over more hazardous phosphorus sources. google.com
Solvothermal synthesis is a similar technique, but it utilizes an organic solvent instead of water. nih.govmpg.de This allows for a wider range of reaction temperatures and can influence the resulting product's morphology and properties. nih.gov While specific examples for this compound are less common in the provided results, the synthesis of Cr-based metal-organic frameworks (MOFs) using a solvothermal method with a chromium nitrate (B79036) metal source has been reported, indicating the applicability of this approach to chromium-containing compounds. chemsociety.org.ng These methods offer good control over particle size and morphology by adjusting parameters like temperature, pressure, reaction time, and precursor concentration. nih.gov
Molten Salt Methods and Solid-State Reaction Pathways
Molten salt synthesis and solid-state reactions are typically high-temperature methods for producing inorganic materials like this compound.
Molten salt synthesis utilizes a molten salt as a flux or solvent, which can facilitate the reaction between precursors at lower temperatures than traditional solid-state methods. mdpi.com This technique can lead to the formation of highly crystalline products with well-defined facets. mdpi.com While the direct synthesis of this compound via this method is not detailed in the provided search results, the electrochemical synthesis of chromium silicides from molten salts has been demonstrated, suggesting the potential of this approach for related chromium compounds. davidpublisher.com The process involves the joint electroreduction of chromium and another element from a chloride-fluoride melt at high temperatures (e.g., 850 °C). davidpublisher.com
Solid-state reactions involve the direct reaction of solid precursors at elevated temperatures. rsc.orgakjournals.com This method has been used to obtain various chromium(III) phosphates by reacting chromium(III) oxide (Cr₂O₃) with ammonium (B1175870) dihydrogen phosphate (B84403) ((NH₄)₂HPO₄). akjournals.comresearchgate.net The reactions are carried out by grinding the reactants together and heating them in several stages to ensure a complete reaction. akjournals.com A low-temperature solid-state reaction (SSRLT) has also been developed for synthesizing mesoporous chromium phosphates using precursors like CrCl₃·6H₂O and NaH₂PO₄·2H₂O in the presence of a surfactant template. rsc.orgpurdue.edu This method offers advantages such as lower reaction temperatures and fewer processing steps compared to conventional solid-state reactions. rsc.org The synthesis of chromium(IV) phosphide has been achieved through the reaction of chromium(II) chloride with organometallic lithium reagents, representing an unusual oxidative addition pathway. rsc.org
| Synthesis Method | Precursors | Temperature | Key Features |
| Molten Salt Synthesis (of Cr-Si) | NaCl-KCl-K₂SiF₆-CrF₃ | 850 °C | Electrochemical reduction in a molten salt medium. davidpublisher.com |
| High-Temperature Solid-State | Cr₂O₃, (NH₄)₂HPO₄ | High Temperature | Direct reaction of solid precursors. akjournals.comresearchgate.net |
| Low-Temperature Solid-State | CrCl₃·6H₂O, NaH₂PO₄·2H₂O, CTAB | 353 K | Surfactant-templated synthesis of mesoporous materials. rsc.orgpurdue.edu |
| Organometallic Route | CrCl₂, LiCp*, LiP(SiMe₃)₂ | Not Specified | Oxidative addition to form a chromium(IV) phosphide cubane. rsc.org |
Vapor-Phase Deposition Techniques for this compound Thin Films
Vapor-phase deposition techniques are crucial for creating high-quality this compound thin films, which are essential for various technological applications. These methods can be broadly categorized into chemical vapor deposition (CVD) and physical vapor deposition (PVD).
Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. azonano.com This technique is widely used for producing thin films of various materials, including metal oxides and nitrides. azonano.com
Dual-source atmospheric pressure chemical vapor deposition (APCVD) has been successfully employed to produce crystalline this compound (CrP) films. capes.gov.br This method involves the reaction of two separate precursor gases at atmospheric pressure. For instance, thin films of crystalline this compound have been synthesized from the reaction of chromium hexacarbonyl and phosphine. capes.gov.br The use of a dual-source setup allows for independent control over the delivery of each precursor, enabling fine-tuning of the film's stoichiometry. This approach has been shown to be effective for depositing crystalline films at relatively low temperatures. upc.edunauka.gov.plcore.ac.uk
The choice of precursors is a critical factor in the CVD process, significantly impacting the properties of the resulting film. azonano.com Ideal precursors should be volatile but thermally stable to prevent decomposition during vaporization. azonano.com They should also exhibit preferential reactivity towards the substrate and the growing film. azonano.com
| Precursor Type | Example | Key Characteristics |
| Metal Carbonyl | Chromium Hexacarbonyl (Cr(CO)₆) | Volatile solid, common chromium source in CVD. upc.edu |
| Metal Halide | Chromium Chloride (CrCl₃) | Can be used with organophosphines for lower temperature deposition. |
| Phosphorus Source | Phosphine (PH₃) | A common but highly toxic phosphorus precursor. |
| Organophosphine | Triphenyl Phosphite (P(OPh)₃) | Less toxic, air-stable alternative phosphorus source. upc.edu |
Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods that can be used to produce thin films. sputtertargets.net In PVD, a material is transformed into a vapor phase, transported through a vacuum or low-pressure gaseous environment, and then condensed onto a substrate as a thin film. uc.pt Techniques like magnetron sputtering are a common PVD method for depositing chromium films. researchgate.net While PVD is a well-established method for depositing a wide range of materials, including pure chromium, its specific application for this compound thin films is an area of ongoing research. sputtertargets.netresearchgate.net
Chemical Vapor Deposition (CVD) of Crystalline this compound Films
Dual-Source Atmospheric Pressure CVD Architectures
Template-Assisted and Hybrid Material Fabrication Strategies
Template-assisted synthesis is a versatile approach for creating nanostructured materials with controlled morphology and dimensionality. rsc.org This method involves using a pre-existing nanostructure (the template) to direct the formation of the desired material. rsc.org
A significant area of research involves the integration of this compound with carbon-based materials, such as graphene foam, to create hybrid materials with enhanced properties. researchgate.netrsc.orgrsc.org For instance, a bifunctional catalyst composed of cobalt-chromium phosphide has been successfully integrated with a three-dimensional graphene foam (3DGF) substrate. researchgate.netrsc.orgrsc.org This was achieved through a process involving a hydrothermal method followed by in-situ phosphorization. rsc.org The resulting composite material exhibits superior performance, which is attributed to the synergistic effects between the this compound and the highly conductive graphene network. researchgate.netrsc.org The use of carbonaceous supports like activated carbon and carbon nanotubes has also been explored for chromium-based catalysts. acs.orgresearchgate.netresearchgate.net
| Support Material | Fabrication Method | Resulting Hybrid Material |
| Graphene Foam (3DGF) | Hydrothermal method and in-situ phosphorization | Cobalt-Chromium Phosphide on 3DGF rsc.orgrsc.org |
| Activated Carbon | Chemical activation | Carbon-supported chromium catalysts acs.orgresearchgate.net |
| Carbon Nanotubes (CNTs) | Impregnation/deposition | Chromium catalysts on CNTs researchgate.net |
Nanostructuring and Morphological Control in Composite Systems
The functionality of this compound (CrP) in advanced applications, particularly in electrocatalysis, is intrinsically linked to its nanostructure and morphology within composite systems. Control over these features is paramount for maximizing active surface area, enhancing charge transfer, and ensuring stability. A primary strategy involves the synthesis of colloidal CrP nanocrystals (NCs) which are subsequently integrated with a conductive matrix, typically carbon. upc.edu
A prevalent method for producing CrP nanocrystals is through a high-temperature reaction in a high-boiling point solvent, using specific chromium and phosphorus precursors. upc.edu For instance, CrP nanocrystals can be synthesized using chromium hexacarbonyl (Cr(CO)₆) as the chromium source and trioctylphosphine (B1581425) (TOP) or triphenylphosphine (B44618) (TPP) as the phosphorus source and solvent. upc.eduresearchgate.net The reaction is typically conducted under an inert argon atmosphere using standard Schlenk line techniques to prevent oxidation. upc.edu
The table below summarizes typical parameters for the synthesis of CrP-based nanocomposites.
| Parameter | Description | Typical Values/Ranges | Resulting Morphology | Source(s) |
| Chromium Precursor | The source of chromium for the reaction. | Chromium hexacarbonyl (Cr(CO)₆) | Nanocrystals | upc.edu |
| Phosphorus Precursor | The source of phosphorus and often a capping agent. | Triphenylphosphine (TPP) | Nanocrystals | upc.edu |
| Solvent/Capping Agent | High-boiling point liquid to facilitate the reaction and control growth. | Oleylamine (OAm) | Colloidal Nanocrystals | upc.edu |
| Reaction Temperature | Influences precursor decomposition, nucleation, and crystal growth. | 300 - 320°C | Crystalline Nanoparticles | upc.eduresearchgate.net |
| Reaction Time | Determines the extent of crystal growth and final particle size. | 2 hours | Crystalline Nanoparticles | upc.edu |
| Composite Matrix | Conductive support material for the nanocrystals. | Carbon | Nanocrystals dispersed on carbon | upc.eduresearchgate.net |
Mechanochemical and Alternative Synthesis Paradigms
Beyond colloidal synthesis, several other paradigms are employed to produce this compound and related materials, each offering distinct advantages in terms of scalability, purity, and environmental impact. These methods can be broadly categorized into mechanochemical and other alternative routes.
Mechanochemical Synthesis
Mechanochemical synthesis is a solvent-free or "dry grinding" technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions and phase transformations in solid-state precursors. acs.orgakjournals.com This approach is considered a green chemistry route as it often eliminates the need for solvents, reducing chemical waste and simplifying product purification. acs.orgmdpi.com
In this method, solid precursors, such as a chromium(III) source like CrCl₃(THF)₃ and a phosphorus-containing ligand, are ground together in a mortar or a mechanical mill. acs.org The intense mechanical forces generate localized high pressures and temperatures at the point of contact between particles, overcoming the activation energy barrier for the reaction to proceed. This technique has been successfully used to synthesize various chromium(III) complexes in high yields (95–97%). acs.org The process avoids the complexities of solvent-based syntheses and can sometimes lead to the formation of novel products not accessible through traditional solution routes. rsc.org
Alternative Synthesis Paradigms
A variety of other methods have been developed for the synthesis of transition metal phosphides, which are applicable to this compound. These routes often involve high temperatures or specialized equipment to achieve the desired phase and morphology.
High-Temperature Solid-State Reaction: This is a conventional method involving the direct reaction of elemental chromium or a chromium precursor (e.g., chromium(III) oxide, Cr₂O₃) with a phosphorus source (e.g., elemental phosphorus, ammonium hydrogen phosphate) at elevated temperatures in a controlled atmosphere. researchgate.netwikipedia.org The high temperatures provide the necessary energy for solid-state diffusion and reaction to form the crystalline phosphide phase. akjournals.com
Chemical Vapor Deposition (CVD): This technique has been used to produce this compound in the form of thin films. upc.edu It involves the reaction of volatile chromium and phosphorus precursors in the gas phase, which then deposit onto a heated substrate to form a uniform film.
Temperature-Programmed Reduction (TPR): In this method, a metal phosphate precursor is reduced at high temperatures (e.g., ~650°C) under a hydrogen (H₂) atmosphere. rsc.org For this compound, this would involve preparing a chromium phosphate material first, which is then heated in a stream of H₂ gas to reduce the phosphate to phosphide.
Sol-Gel Method: This wet-chemical technique involves the transformation of a solution of molecular precursors (a "sol") into a gel-like network containing the desired elements. Subsequent heat treatment of the gel can produce a homogenous, crystalline material at relatively low temperatures. rsc.orgfrontiersin.org
Hydrothermal/Solvothermal Synthesis: These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at temperatures and pressures above the solvent's boiling point in a sealed vessel called an autoclave. royalsocietypublishing.org This approach allows for excellent control over the size, shape, and crystallinity of the resulting nanoparticles. royalsocietypublishing.org
The following table provides a comparative overview of these alternative synthesis methods.
| Synthesis Method | Precursors | Key Advantages | Key Disadvantages | Typical Products | Source(s) |
| Mechanochemical | Solid chromium salts, phosphorus ligands | Solvent-free, high yield, green process | Can produce amorphous materials | Powders, complexes | acs.orgakjournals.com |
| High-Temp Solid-State | Cr or Cr₂O₃, elemental P | Simple, scalable for bulk powders | Requires high energy, poor morphology control | Bulk powders | researchgate.netwikipedia.org |
| Chemical Vapor Deposition | Volatile Cr and P compounds | High purity, uniform films | Requires vacuum, expensive equipment | Thin films | upc.edu |
| Temp-Programmed Reduction | Metal phosphates | Good control over stoichiometry | Requires handling of H₂ gas | Powders, submicroparticles | rsc.org |
| Sol-Gel | Metal alkoxides or salts | High homogeneity, lower temperatures | Can be complex, multi-step process | Powders, ceramics | rsc.orgfrontiersin.org |
| Hydrothermal | Metal salts, phosphorus source in water | Excellent morphology control, high crystallinity | Requires high-pressure equipment | Nanocrystals, powders, films | royalsocietypublishing.org |
Advanced Structural Elucidation and Microstructural Characterization
High-Resolution Crystallographic Analysis of Chromium Phosphide (B1233454) Phases
Crystallographic analysis is fundamental to identifying the various solid-state forms (polymorphs) of chromium phosphide and precisely determining their atomic arrangements.
Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement
Powder X-ray diffraction (PXRD) is a versatile and widely used technique for identifying crystalline phases and refining their lattice parameters. For this compound (CrP) nanocrystals, PXRD patterns confirmed the orthorhombic phase. upc.edu The analysis of these patterns allows for the precise determination of the unit cell dimensions. upc.edu The Rietveld refinement method is a powerful tool used in conjunction with PXRD data to refine crystal structure details, including lattice parameters, atomic positions, and phase quantification. mdpi-res.com This method minimizes the difference between the experimental diffraction pattern and a calculated pattern based on a structural model. mpg.de The accuracy of the refined lattice constants is crucial for understanding the material's properties and can be influenced by factors such as sample preparation and the presence of internal standards like tungsten powder. govinfo.gov
Table 1: Representative Lattice Parameters for Orthorhombic CrP
| Lattice Parameter | Value (Å) |
| a | 5.3600 |
| b | 3.1140 |
| c | 6.0180 |
Electron Microscopy for Nanoscale Morphology and Compositional Mapping
Electron microscopy techniques provide high-resolution imaging and analytical capabilities to probe the morphology, crystal structure, and elemental composition of materials at the nanoscale.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM)
Transmission Electron Microscopy (TEM) and its high-resolution variant (HR-TEM) are indispensable tools for the nanoscale characterization of materials. uiowa.edu In the study of this compound nanocrystals, TEM and HR-TEM were employed to investigate their morphology and crystal structure. upc.edu HR-TEM analysis confirmed the orthorhombic phase of the CrP nanocrystals. upc.edu The high resolution of TEM allows for the direct visualization of atomic lattices, enabling the identification of crystal structures and defects. mdpi.com Furthermore, when combined with techniques like selected area electron diffraction (SAED), TEM can provide detailed crystallographic information from localized regions of a sample. researcher.life Annular dark-field scanning TEM (ADF-STEM) coupled with electron energy loss spectroscopy (EELS) elemental mapping confirmed the uniform distribution of chromium and phosphorus within the nanoparticles, ensuring the absence of secondary phases. upc.edu
Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM)
Scanning Electron Microscopy (SEM) is a powerful analytical technique used to generate high-resolution images of a sample's surface topography. h-and-m-analytical.comqstechno.com In this method, a focused beam of high-energy electrons interacts with the atoms in the sample, producing various signals that reveal information about the surface features and composition. qstechno.com SEM is particularly valued for its high depth of field, which provides detailed three-dimensional-like images of surface morphology. h-and-m-analytical.com
Field Emission Scanning Electron Microscopy (FESEM) is an advanced variant of SEM that utilizes a field emission gun as its electron source. qstechno.com This source is stronger and provides a smaller electron beam size, resulting in clearer, less distorted images with significantly higher resolution, capable of magnification up to 500,000 times or more. qstechno.comx-mol.net FESEM offers the highest possible resolution and brightness, making it ideal for visualizing nanostructured materials. h-and-m-analytical.comx-mol.net For instance, FESEM analysis has been used to investigate the surface morphology and microstructure of materials like yttrium iron garnet nanoparticles, revealing how dopant particles are dispersed and confirming the nanostructured nature of the particles. x-mol.net
The primary information obtained from both SEM and FESEM includes particle identification and characterization, such as shape, size, and morphology. h-and-m-analytical.com One of the main challenges in analyzing non-conductive samples is the accumulation of static electric fields, known as charging. qstechno.com This can be overcome by applying an ultra-thin coating of a conducting material, such as gold, platinum, or carbon, to the specimen. qstechno.com
Table 1: Comparison of SEM and FESEM
| Feature | Scanning Electron Microscopy (SEM) | Field Emission Scanning Electron Microscopy (FESEM) |
|---|---|---|
| Electron Source | Typically a tungsten filament. libretexts.org | Field emission gun. qstechno.com |
| Resolution | High resolution. h-and-m-analytical.com | Ultra-high resolution (e.g., 1.0 nm at 15kV). h-and-m-analytical.comunipune.ac.in |
| Imaging | Provides detailed images of surface topography. h-and-m-analytical.com | Provides clearer, brighter, and less distorted images. h-and-m-analytical.comqstechno.com |
| Applications | Failure analysis, particle identification, process characterization. h-and-m-analytical.com | High-resolution imaging of nanostructures, detailed microstructure analysis. qstechno.comx-mol.net |
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Distribution
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. creative-biostructure.com It is almost always integrated with SEM or TEM, providing complementary chemical data to the structural information obtained by the microscope. h-and-m-analytical.comcreative-biostructure.com The combination of SEM-EDS allows for simultaneous imaging and elemental composition analysis. process-sciences.com
The principle of EDS is based on the interaction between the electron beam and the sample. When the high-energy electron beam strikes the sample, it can cause the ejection of an inner-shell electron from an atom. An electron from an outer, higher-energy shell then fills the vacancy, releasing the excess energy in the form of an X-ray. creative-biostructure.com Each element has a unique atomic structure, and therefore the energy of the emitted X-ray is a distinct characteristic of that element. creative-biostructure.comprocess-sciences.com The EDS detector captures these X-rays, and a processor generates a spectrum showing peaks corresponding to the specific energies of the X-rays emitted, which in turn identifies the elements present in the sample. creative-biostructure.com
A key capability of EDS is elemental mapping. By scanning the electron beam across the sample surface, the system can generate maps that show the spatial distribution of different elements. h-and-m-analytical.comresearchgate.net For example, in studies involving chromium, EDS mapping can confirm the presence and uniform distribution of chromium on a material's surface. researchgate.netresearchgate.netresearchgate.net This is invaluable for analyzing the composition of thin films, identifying foreign materials or inclusions, and characterizing the elemental makeup of micro- and nanostructures. qstechno.comresearchgate.net While highly effective for most elements, EDS is less sensitive to lighter elements such as carbon and nitrogen. creative-biostructure.com
Electron Energy Loss Spectroscopy (EELS) for Local Electronic Structure and Elemental Mapping
Electron Energy Loss Spectroscopy (EELS) is a technique that analyzes the energy distribution of electrons that have passed through a thin sample. dectris.com As electrons travel through the material, they lose energy through various interactions with the sample's atoms. EELS measures this energy loss, which serves as a fingerprint of the material's composition and electronic properties. dectris.comcambridge.org
EELS provides a wealth of information, including elemental identification, bonding environments, and local electronic structure. cambridge.org The technique can be divided into two main regions:
Core-loss EELS : This involves the excitation of core-shell electrons to unoccupied states. The energy loss is characteristic of a specific element, allowing for elemental identification and mapping, similar to EDS. cambridge.org Crucially, the fine structure near the core-loss edge can provide information about the atom's oxidation state and bonding environment. cambridge.orggeoscienceworld.org For example, EELS has been used to measure the oxidation state of chromium in precipitates encrusting bacterial cells at the nanoscale. geoscienceworld.org
Valence EELS (or low-loss EELS) : This region of the spectrum, typically below 50 eV, probes the valence and conduction band electrons. It can reveal information about the material's electronic structure, such as plasmon energies and optical gaps. cambridge.org
Compared to EDS, EELS generally offers better energy resolution (as low as 0.05 eV with a monochromated source) and is more sensitive to lighter elements. cambridge.org EELS can also be used to create elemental maps with high spatial resolution, often at the atomic level, by filtering for electrons that have experienced a specific core-loss energy. dectris.comgeoscienceworld.org This makes it a powerful tool for investigating the local chemical and electronic changes in complex nanomaterials. researchgate.netcore.ac.uk
Surface-Sensitive Spectroscopic Characterization
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1-10 nm of a material's surface. seriius.comacademie-sciences.frarizona.edu The technique works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. seriius.com The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be calculated. Since each element has a unique set of binding energies, XPS can identify the elements present on the surface. arizona.edu
A key strength of XPS is its ability to provide detailed chemical state information. seriius.comresearchgate.net Small shifts in the binding energies of an element's core electrons (chemical shifts) are caused by changes in the local chemical bonding environment and oxidation state. researchgate.net For chromium compounds, the Cr 2p spectrum is highly sensitive to changes in its oxidation state. researchgate.net For example, distinct binding energies for the Cr 2p₃/₂ peak can differentiate between metallic chromium (Cr⁰), Cr(III) in oxides like Cr₂O₃, and other oxidation states. academie-sciences.frresearchgate.net The wide peak often observed for Cr(III) is characteristic and can be influenced by factors like crystal field geometry. researchgate.net XPS has been instrumental in studying the surface chemistry of chromium-containing materials, such as identifying the formation of an iron-chromium oxyhydroxide film on stainless steel or confirming the presence of Cr(III) in chromia-pillared phosphates. researchgate.netresearchgate.net
Table 2: Representative XPS Binding Energies for Chromium Species
| Chromium Species | Cr 2p₃/₂ Binding Energy (eV) | Reference Context |
|---|---|---|
| Metallic Cr | ~574.9 | Reference point for non-oxidized state. academie-sciences.fr |
| Non-stoichiometric Oxide | ~575.25 | Indicates an intermediate oxide phase. academie-sciences.fr |
| Chromium(III) Oxide (Cr₂O₃) | ~576.4 | Characteristic of the stable Cr(III) oxide. academie-sciences.fr |
Auger Electron Spectroscopy (AES) for Surface Composition
Auger Electron Spectroscopy (AES) is a widely used surface analysis technique that provides elemental composition of the outermost atomic layers of a sample. libretexts.orgumich.edu The method uses a primary electron beam to eject a core-level electron from an atom on the surface. libretexts.org The resulting vacancy is filled by an outer-shell electron, and the energy released from this transition is transferred to another electron, the Auger electron, which is then ejected from the atom. rruff.info The kinetic energy of the Auger electron is characteristic of the element from which it originated, allowing for elemental identification. umich.eduresearchgate.net
AES is highly surface-sensitive, with a typical analysis depth of only 1-5 nm, because the low-energy Auger electrons have a very short escape depth. libretexts.orgumich.edu This makes it an excellent tool for studying surface phenomena like film growth, surface contamination, and segregation at grain boundaries. libretexts.org A primary advantage of AES is its high spatial resolution; modern instruments can achieve a beam diameter of less than 20-40 nm, allowing for analysis of very small features. libretexts.orgumich.edu While AES can detect all elements except for hydrogen and helium, its detection limits are typically around 0.1-1 atomic percent of a monolayer. libretexts.orgumich.edu AES can be used in conjunction with ion sputtering to perform depth profiling, which provides compositional information as a function of depth into the material. rruff.inforesearchgate.net
Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic Structure at Surfaces
Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique that is closely related to XPS. The primary difference is the energy of the incident radiation; UPS uses ultraviolet (UV) photons, which have lower energy than the X-rays used in XPS. seriius.com Due to this lower energy, UPS probes the electrons in the outermost valence levels of the surface atoms. seriius.com
The main application of UPS is to obtain detailed information about the valence band electronic structure (VBES) of materials. seriius.comacs.org Analysis of the UPS spectrum provides direct insight into the chemical bonding, orbital hybridization, and the energy of different electronic bands. acs.org Key parameters that can be determined from UPS measurements include the material's work function and its ionization potential or valence band edge. seriius.comarizona.edu For example, UPS has been used to clarify the electronic structure at the interface between molecular films and metal electrodes by measuring energy shifts that correspond to the formation of electrostatic double layers. mpg.de While XPS focuses on core levels to identify elements and their oxidation states, UPS provides a direct map of the electronic states that govern a material's surface reactivity, conductivity, and optical properties. seriius.comacs.org
Vibrational and Resonance Spectroscopy for Structural Fingerprinting
Vibrational and resonance spectroscopic techniques are indispensable tools for the detailed structural analysis of materials like this compound. These methods provide insights into the local atomic arrangements, bonding characteristics, and symmetries that define the compound's structure and properties. By probing the interactions of electromagnetic radiation with the material's constituent atoms and their electronic environments, techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy generate unique spectral fingerprints.
Fourier-Transform Infrared (FTIR) Spectroscopy
In the study of this compound, particularly in nanocrystalline forms, FTIR is crucial for identifying surface ligands and assessing surface chemistry. For instance, FTIR analysis of this compound (CrP) nanoparticles synthesized using oleylamine (B85491) (OAm) and triphenylphosphine (B44618) (TPP) as capping agents revealed distinct peaks corresponding to these organic molecules. upc.edu The presence of C-H stretching and N-H bending vibrations confirms the attachment of oleylamine to the nanoparticle surface, while peaks related to TPP indicate its role in the synthesis. upc.edu
While the direct detection of the Cr-P bond in the low-frequency region can be challenging, FTIR is sensitive to bonds formed through surface oxidation, such as P-O bonds. General studies on metal phosphides often show bands in the 1030-1080 cm⁻¹ range, which are attributed to P-O stretching vibrations, and in the 600-765 cm⁻¹ range, corresponding to P-O bending. researchgate.net It is important to distinguish these from the spectra of chromium phosphate (B84403) (CrPO₄), which shows strong, characteristic absorption in the 1030–1080 cm⁻¹ region. nih.gov
Table 1: FTIR Peak Assignments for Ligand-Capped this compound (CrP) Nanoparticles
| Wavenumber (cm⁻¹) | Assignment | Associated Ligand | Reference |
|---|---|---|---|
| 2906 | C-H Stretching | Oleylamine | upc.edu |
| 2839 | C-H Stretching | Oleylamine | upc.edu |
| 1594 | N-H Bending | Oleylamine | upc.edu |
| 1439 | C-H Bending | Oleylamine | upc.edu |
| 3130 | =C-H Stretching | Triphenylphosphine | upc.edu |
This interactive table summarizes key FTIR peaks observed in the characterization of CrP nanoparticles, linking them to the specific vibrational modes of surface capping agents.
Raman Spectroscopy for Phonon Modes and Structural Symmetry
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. It is particularly adept at probing the lattice vibrations (phonons) of crystalline materials, providing critical information about phase purity, crystal symmetry, and structural defects.
The application of Raman spectroscopy to this compound allows for the characterization of its structural integrity. While detailed Raman spectra for bulk this compound are not widely reported in the specific literature surveyed, the technique's utility is well-established for related compounds. For example, comprehensive Raman studies on chromium phosphate materials like NaCuCr₂(PO₄)₃ have been used to support structural models derived from diffraction methods. nih.govacs.org In those cases, Raman spectroscopy helped to confirm the noncentrosymmetric nature of the crystal structure. nih.govacs.org
For this compound (CrP) nanoparticles, Raman spectroscopy has been employed as a characterization tool, confirming the material's composition alongside other techniques. upc.edu The Raman spectrum of a crystalline solid is dictated by its symmetry, as group theory predicts which phonon modes are Raman-active. Therefore, analysis of the number, position, and polarization dependence of Raman peaks can be used to confirm the expected crystal structure and symmetry of different this compound phases (e.g., CrP, Cr₂P).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful probe of the local chemical environment around specific atomic nuclei. By measuring the resonance frequencies of nuclei in a magnetic field, NMR can distinguish between atoms in different structural and electronic sites. For this compound, both ³¹P and ⁵³Cr NMR are relevant.
³¹P NMR Spectroscopy
Given that ³¹P is a spin-1/2 nucleus with 100% natural abundance, it is a highly sensitive NMR probe for studying phosphide compounds. nih.gov Solid-state Magic Angle Spinning (MAS) ³¹P NMR can provide detailed information on the local environment of phosphorus atoms. Research on materials where chromium ions interact with phosphate groups demonstrates the sensitivity of ³¹P NMR. In one study, the adsorption of Cr(III) ions onto a phosphonate-functionalized surface resulted in distinct changes in the ³¹P MAS NMR spectrum. scielo.org.mx These changes included a downfield shift of the isotropic signal, significant signal broadening, and altered intensity of spinning sidebands. scielo.org.mx These effects are indicative of a direct interaction between the phosphorus nuclei and the paramagnetic chromium ions, which alters the local magnetic field. scielo.org.mx
Table 2: ³¹P Solid-State NMR Data for a Phosphonate Adsorbent Before and After Chromium Interaction
| Sample | Isotropic Chemical Shift (δiso) | Spectral Features | Reference |
|---|---|---|---|
| Before Cr(III) Adsorption | 28.8 ppm | Sharp signal | scielo.org.mx |
This interactive table highlights the changes in the ³¹P NMR signal upon interaction with chromium, demonstrating the technique's ability to probe the local P-Cr environment.
⁵³Cr NMR Spectroscopy
Directly probing the chromium environment is possible through ⁵³Cr NMR. However, this technique is challenging due to the properties of the ⁵³Cr nucleus: it is a spin-3/2 nucleus with a low natural abundance (9.5%), a small magnetic moment, and a large quadrupole moment. rsc.org The large quadrupolar interaction often leads to very broad spectral lines, making detection difficult. Despite these challenges, solid-state ⁵³Cr NMR has been successfully applied to various diamagnetic chromium(0) and chromium(VI) compounds. rsc.org These studies allow for the determination of the chromium chemical shift tensor and the nuclear quadrupolar coupling constant, parameters that are extremely sensitive to the local symmetry and bonding at the chromium site. rsc.orgaps.org While specific ⁵³Cr NMR studies on this compound are not prominent, the methodology established for other chromium-containing materials provides a clear path for future investigations into the precise electronic and geometric structure of chromium sites in phosphide lattices.
Theoretical and Computational Investigations of Chromium Phosphide
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of atomic and molecular systems. mdpi.com This method solves Newton's equations of motion for a collection of interacting particles, providing a detailed view of their dynamic evolution and allowing for the calculation of various properties. mdpi.comnih.gov While specific MD simulation studies focusing exclusively on the dynamic behavior of chromium phosphide (B1233454) are not extensively detailed in the provided search results, the principles of MD can be applied to understand phenomena such as phase transitions, diffusion of atoms within the crystal lattice, and the interaction of chromium phosphide surfaces with other molecules. researchgate.net
For instance, MD simulations could be employed to study the structural transformations of this compound at different temperatures and pressures. By simulating the movement of individual chromium and phosphorus atoms, researchers can observe the mechanisms of phase changes and determine the stability of different crystal structures under various conditions. plos.org Furthermore, MD can be used to investigate the diffusion coefficients of atoms in this compound, which is crucial for understanding its performance in applications like coatings and electronic devices. researchgate.net The simulation of surface dynamics is also a key application, providing insights into catalytic processes and corrosion resistance by modeling the interaction of gas molecules or liquids with the this compound surface. upc.eduresearchgate.net
First-principles calculations have been used to determine the phonon dispersion and density of states for monolayer this compound (CrP). aip.orgaip.org These calculations reveal the vibrational modes of the material, which are fundamental to its dynamic properties and thermal stability. aip.org The monolayer CrP exhibits three acoustic and three optical phonon modes, including transverse, longitudinal, and out-of-plane vibrations. aip.orgaip.org These simulations pave the way for using techniques like inelastic neutron scattering (INS) to experimentally characterize the vibrational properties of 2D this compound materials. aip.org
Computational Thermodynamics and Phase Diagram Modeling
Computational thermodynamics, particularly through the CALPHAD (CALculation of PHAse Diagrams) method, is essential for understanding and predicting the thermodynamic properties and phase equilibria of material systems. mdpi.comresearchgate.netnih.gov For the chromium-phosphorus (Cr-P) system, the CALPHAD approach has been used to develop a more precise and consistent thermodynamic database. mdpi.com This involves modeling the Gibbs free energy of each phase as a function of temperature, pressure, and composition. researchgate.netdiva-portal.org
Thermodynamic modeling of the Cr-P system has been performed by critically evaluating experimental data and using models like the modified quasichemical model for liquid solutions and the compound energy formalism for solid solutions. mdpi.com The Gibbs energies of stoichiometric compounds such as Cr₃P, Cr₂P, CrP, and CrP₂ have been determined based on reliable experimental data. mdpi.com These models allow for the calculation of the Cr-P phase diagram, which shows the stable phases at different compositions and temperatures. mdpi.com
The thermodynamic stability of various chromium phosphides has been extensively investigated. researchgate.net Thermodynamic properties like heat capacity (Cp), standard enthalpy of formation (ΔH°₂₉₈.₁₅K), and standard entropy (S°₂₉₈.₁₅K) have been collected and optimized to accurately determine the Gibbs energies of the compounds. researchgate.netmdpi.com For example, the standard enthalpy of formation for Cr₃P(s) was optimized to be -184.88 kJ/mol, while for CrP₂(s) it was optimized to be -155.90 kJ/mol. mdpi.com
Below is an interactive data table summarizing some of the optimized thermodynamic data for this compound compounds from a recent study. mdpi.com
| Compound | Standard Enthalpy of Formation (ΔH°₂₉₈.₁₅K) (kJ/mol) | Standard Entropy (S°₂₉₈.₁₅K) (J/(mol·K)) |
| Cr₃P | -184.88 | 93.3 |
| Cr₂P | -169.89 | 74.0 |
| CrP | -124.15 | 46.4 |
| CrP₂ | -155.90 | 63.0 |
This table presents optimized thermodynamic values for various this compound compounds.
These thermodynamic models and data are crucial for predicting the behavior of this compound materials during manufacturing processes and for designing new alloys and materials with desired properties. mdpi.com The models can also be extended to more complex systems, such as the Cr-Fe-P ternary system, to understand the interactions between different elements. mdpi.com
Machine Learning and Data-Driven Approaches in this compound Materials Discovery
Machine learning (ML) and data-driven approaches are increasingly being used to accelerate the discovery and design of new materials, including chromium phosphides. acs.orgnih.govosti.gov These methods can analyze large datasets from experiments and computations to identify patterns and predict the properties of new materials, significantly reducing the time and resources required for traditional trial-and-error approaches. rsc.orgmdpi.com
In the context of this compound, ML models can be trained on existing data to predict various properties, such as electronic structure, magnetic behavior, and catalytic activity. ecnu.edu.cnresearchgate.net For example, by combining high-throughput DFT calculations with data mining techniques, researchers have successfully identified novel phosphor materials. acs.orgresearchgate.net A similar data-driven approach could be applied to the this compound chemical space to search for new compounds with desirable properties for applications in electronics, spintronics, or catalysis. ecnu.edu.cnresearchgate.net
One powerful application of ML is in the acceleration of phase diagram calculations. arxiv.org By integrating ML interatomic potentials with tools like the Alloy Theoretic Automated Toolkit (ATAT) within a CALPHAD framework, it is possible to achieve significant computational speedups compared to traditional DFT calculations while maintaining acceptable accuracy in predicting phase stability. arxiv.org This enables the high-throughput thermodynamic modeling of complex, multi-component alloy systems. arxiv.org
Furthermore, machine learning can assist in the analysis of experimental data. For instance, ML algorithms have been used for the speciation analysis of chromium in environmental samples, demonstrating the ability to differentiate between different oxidation states with high accuracy. nih.gov This highlights the potential for ML to be used in the characterization of this compound materials.
The general workflow for data-driven materials discovery often involves the following steps:
Data Generation: High-throughput first-principles calculations or experiments are performed to generate a large dataset of material properties. acs.org
Feature Engineering: Relevant descriptors or "fingerprints" that characterize the materials are selected or engineered.
Model Training: Machine learning models, such as neural networks or regression models, are trained on the dataset to learn the relationship between the features and the target properties. nih.govnih.gov
Prediction and Screening: The trained model is used to predict the properties of a large number of candidate materials, allowing for rapid screening to identify promising candidates. osti.gov
Experimental Validation: The most promising candidates identified by the model are then synthesized and characterized experimentally to verify the predictions. osti.gov
While specific examples of machine learning applications solely focused on this compound are emerging, the methodologies developed for other material systems provide a clear roadmap for future research in this area. acs.orgarxiv.org
Advanced Functional Applications in Catalysis and Energy Technologies
Electrocatalysis for Energy Conversion
Chromium phosphide-based materials are emerging as promising, cost-effective electrocatalysts for various energy conversion reactions. upc.educsic.es Their good electrical conductivity, stability, and resistance to corrosion make them suitable candidates for these demanding applications. upc.eduresearchgate.net
The oxygen reduction reaction (ORR) is a critical process in fuel cells and metal-air batteries. upc.educsic.es Chromium phosphide (B1233454), particularly when combined with carbon, has demonstrated significant activity as an ORR electrocatalyst in alkaline media. upc.eduresearchgate.net
CrP-based catalysts have shown performance comparable to commercial platinum/carbon (Pt/C) catalysts, with a limiting current density of 4.94 mA cm⁻² at 0.2 V, a half-wave potential of 0.65 V, and an onset potential of 0.8 V at 1600 rpm. upc.eduresearchgate.netcsic.es A key advantage of CrP catalysts is their superior stability and tolerance to methanol (B129727) in alkaline solutions compared to Pt/C. upc.educsic.es
The mechanism of ORR on CrP is believed to proceed primarily through a one-step, 4-electron pathway, leading to the direct reduction of oxygen to water. upc.edu This is supported by the calculated electron transfer number, which ranges from 3.8 to 4.1. upc.edu Density functional theory (DFT) calculations suggest that the strong chemisorption of O₂ on the CrP surface facilitates its reduction. upc.eduresearchgate.netcsic.es The proposed pathway involves the adsorption of an O₂ molecule, its reduction to an adsorbed OOH* group, followed by the transition to an adsorbed O* atom and finally to an adsorbed OH*. upc.edu
Table 1: ORR Performance of CrP-based Catalysts
| Parameter | Value | Conditions |
|---|---|---|
| Onset Potential | 0.8 V | 1600 rpm in alkaline media |
| Half-Wave Potential | 0.65 V | 1600 rpm in alkaline media |
| Limiting Current Density | 4.94 mA cm⁻² | at 0.2 V, 1600 rpm |
The hydrogen evolution reaction (HER) is the cathodic reaction in water splitting for hydrogen production. mdpi.com Transition metal phosphides, including those containing chromium, are recognized as promising non-precious metal catalysts for HER. researchgate.netmdpi.com
The HER mechanism in alkaline media involves the initial Volmer step, where a water molecule is reduced to form an adsorbed hydrogen intermediate (H_ads). mdpi.com Subsequently, hydrogen gas can be produced via either the Heyrovsky pathway (reaction of H_ads with another water molecule and an electron) or the Tafel pathway (combination of two H_ads atoms). mdpi.com The dominant pathway can often be inferred from the Tafel slope. mdpi.com
Chromium-containing phosphides, such as Cr-doped cobalt phosphide (Cr-CoP), have shown excellent HER activity across a wide pH range. researchgate.net For instance, Cr-CoP/CP nanoarrays exhibit low overpotentials of 47 mV, 131 mV, and 67 mV at a current density of 10 mA cm⁻² in acidic, neutral, and alkaline media, respectively. researchgate.net In another example, a cobalt-chromium phosphide (Co₂Cr₁-P) composite on 3D graphene foam (3DGF) required a low overpotential of 118 mV to achieve 10 mA cm⁻² in 1.0 M KOH. rsc.orgrsc.org Furthermore, a CrP-Re₂P composite on nickel foam (NF) demonstrated an ultralow overpotential of 148 mV at a high current density of 100 mA cm⁻² for HER in 1.0 M KOH. researchgate.net
Table 2: HER Performance of this compound-based Catalysts
| Catalyst | Overpotential (mV) @ 10 mA cm⁻² | Electrolyte |
|---|---|---|
| Cr-CoP/CP | 47 | Acidic |
| Cr-CoP/CP | 131 | Neutral |
| Cr-CoP/CP | 67 | Alkaline |
| Co₂Cr₁-P@3DGF | 118 | 1.0 M KOH |
| CrP-Re₂P/NF | 148 (at 100 mA cm⁻²) | 1.0 M KOH |
The oxygen evolution reaction (OER) is the anodic counterpart to HER in water splitting and is often the kinetic bottleneck. rsc.org Transition metal phosphides, particularly those with multiple metals, have shown promising OER activity. researchgate.net
The incorporation of chromium into other transition metal phosphides can create synergistic effects that enhance OER performance. For example, Cr-doped CoP/Fe₂P microspheres exhibit an enhanced OER performance with an overpotential of 262 mV at 10 mA cm⁻² in an alkaline medium. researchgate.net Similarly, a Co₂Cr₁-P@3DGF composite required an overpotential of 270 mV to deliver 10 mA cm⁻² for OER in 1.0 M KOH. rsc.orgrsc.org An oxygen-bridged cobalt-chromium (Co-O-Cr) dual-site catalyst anchored on cobalt phosphide showed superb OER activity with a low overpotential of 203 mV at a current density of 10 mA cm⁻². nih.gov Iron and chromium co-doped CoP porous nanosheets (Mesh-CrFe-CoP NSs) required an overpotential of 256.4 mV for OER at 10 mA cm⁻². researchgate.netx-mol.com
Table 3: OER Performance of this compound-based Catalysts
| Catalyst | Overpotential (mV) @ 10 mA cm⁻² | Electrolyte |
|---|---|---|
| Cr-doped CoP/Fe₂P | 262 | Alkaline |
| Co₂Cr₁-P@3DGF | 270 | 1.0 M KOH |
| Co-O-Cr dual-sites on CoP | 203 | Alkaline |
The electrochemical nitrogen reduction reaction (NRR) to produce ammonia (B1221849) under ambient conditions is a promising alternative to the energy-intensive Haber-Bosch process. doaj.orgacs.orgresearchgate.net However, the high stability of the N≡N triple bond and competition from the hydrogen evolution reaction (HER) are significant challenges. researchgate.netrsc.orgresearchgate.net
This compound nanoparticles embedded in porous nitrogen/phosphorus-doped carbon (CrP/NPC) have been investigated as efficient NRR electrocatalysts. doaj.orgresearchgate.net These catalysts have demonstrated a high NH₃ production rate of 22.56 µg h⁻¹ mg⁻¹ and a Faradaic efficiency of 16.37% at -0.5 V versus the reversible hydrogen electrode (RHE) in a 0.05 M Na₂SO₄ solution. researchgate.net
The mechanism of NRR can proceed through either a dissociative or a associative pathway. acs.org Density functional theory (DFT) calculations suggest that the electron-deficient environment of the Cr site in CrP/NPC can significantly lower the energy barrier for the NRR process and promote the formation of intermediate species. researchgate.net
Table 4: NRR Performance of CrP/NPC Catalyst
| Parameter | Value | Conditions |
|---|---|---|
| NH₃ Production Rate | 22.56 µg h⁻¹ mg⁻¹ | -0.5 V vs. RHE |
Table 5: Performance of this compound-based Water Splitting Systems | Catalyst System | Cell Voltage (V) | Current Density (mA cm⁻²) | Electrolyte | | :--- | :--- | :--- | :--- | | Co₂Cr₁-P@3DGF || Co₂Cr₁-P@3DGF | 1.56 | 10 | 1.0 M KOH | | Cr-doped CoP/Fe₂P || Cr-doped CoP/Fe₂P | 1.61 | 10 | Alkaline | | Cr-CoP/CP || Cr-CoP/CP | 1.59 | 10 | Alkaline | | Cr-CoP/CP || Cr-CoP/CP | 1.73 | 100 | Alkaline | | CrP-Re₂P/NF || CrP-Re₂P/NF | 1.89 | 500 | 30% KOH | | CrP-Re₂P/NF || CrP-Re₂P/NF | 2.02 | 1000 | 30% KOH | | Co-O-Cr on CoP || Co-O-Cr on CoP | 1.53 | 20 | Alkaline | | Mesh-CrFe-CoP NSs || Mesh-CrFe-CoP NSs | 1.55 | 10 | Alkaline |
Nitrogen Reduction Reaction (NRR) Electrocatalysis
Energy Storage Applications
Beyond catalysis, chromium phosphides are being explored for energy storage applications, particularly as anode materials for lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). rsc.orgrsc.orgresearchgate.net
Chromium tetraphosphide (CrP₄) nanopowder has been synthesized and investigated as a high-performance anode material. rsc.orgrsc.org The CrP₄ electrode undergoes a conversion reaction with both lithium and sodium ions, forming Li₃P and Cr for LIBs, and Na₃P and Cr for SIBs. rsc.orgrsc.org This results in high initial discharge and charge capacities. rsc.orgrsc.org
To improve long-term cyclability and rate capability, a CrP₄/carbon (C) nanocomposite was developed. rsc.orgrsc.org This composite electrode delivered a specific capacity of 860 mAh g⁻¹ after 100 cycles at a current density of 1000 mA g⁻¹ in LIBs, and 369 mAh g⁻¹ after 100 cycles at 500 mA g⁻¹ in SIBs. rsc.orgrsc.org The CrP₄/C electrode exhibited particularly outstanding high-rate capability compared to other transition metal-based phosphide anodes for LIBs. rsc.orgrsc.org
Additionally, Li₃Cr₂(PO₄)₃ has been studied as a cathode material for lithium-ion batteries, demonstrating the redox activity of trivalent chromium in a phosphate (B84403) matrix at around 4.8 V vs. Li⁺/Li. researchgate.net
Table 6: Performance of this compound in Energy Storage
| Material | Application | Performance Metric | Value |
|---|---|---|---|
| CrP₄/C | LIB Anode | Specific Capacity | 860 mAh g⁻¹ after 100 cycles at 1000 mA g⁻¹ |
| CrP₄/C | SIB Anode | Specific Capacity | 369 mAh g⁻¹ after 100 cycles at 500 mA g⁻¹ |
| CrP Nanocatalyst | Li-S Battery | Capacity Retention | >67% over 1000 cycles at 1 C |
| CrP Nanocatalyst | Li-S Battery | Rate Capability | 674.6 mAh g⁻¹ at 4 C |
Anode Materials for Metal-Ion Batteries (e.g., Li/K-ion Systems)
Spintronic Materials and Spin-Dependent Transport Phenomena
This compound (CrP) and related systems are gaining attention as candidate materials for spintronics, a field that exploits the spin of electrons in addition to their charge. rsc.orgfuncmater.comcore.ac.uk The goal is to find materials that can generate, manipulate, and detect spin-polarized currents, with a key property being half-metallicity, where the material is metallic for one spin direction and semiconducting for the other.
First-principles calculations have provided strong theoretical evidence for the potential of CrP in spintronics. A study of a zinc-blende CrP epitaxially grown on an aluminum phosphide (AlP) substrate (AlP/CrP interface) revealed robust half-metallic and ferromagnetic characteristics. acs.org Key findings from this research include:
Half-Metallicity: The AlP/CrP interface exhibits half-metal properties with a large band gap of approximately 1 eV for the minority spin channel, which is crucial for achieving a 100% spin-polarized current. acs.org
High Curie Temperature (Tc): The Curie temperature, above which a material loses its ferromagnetic properties, was estimated to be 743 K. acs.org This high Tc is critical for the practical operation of spintronic devices at or above room temperature.
Further computational studies on one-dimensional this compound nanoribbons (CrPNRs) also support their suitability for spintronic applications. These nanoribbons were found to be stable ferromagnetic half-metals with a high Curie temperature exceeding 690 K. rsc.org The electronic structure showed a metallic nature for the spin-up channel, originating from P-3p orbitals, and an indirect band gap of 1.67 eV for the spin-down channel. rsc.org Transport property calculations predicted a 100% spin filtering effect within a specific voltage range. rsc.org While much of the current research is computational, these findings strongly suggest that this compound systems are promising materials for developing spintronic devices that operate reliably at ambient temperatures. rsc.orgacs.org
| Material System | Predicted Property | Value | Significance |
| AlP/CrP Interface | Half-Metal Gap (minority spin) | ~1.0 eV acs.org | High degree of spin polarization |
| AlP/CrP Interface | Curie Temperature (Tc) | 743 K acs.org | Stable ferromagnetism well above room temperature |
| CrP Nanoribbon | Half-Metal Gap (spin-down) | 1.67 eV rsc.org | Strong semiconducting behavior for one spin channel |
| CrP Nanoribbon | Curie Temperature (Tc) | >690 K rsc.org | Suitable for room-temperature spintronic applications |
Protective Coatings and Corrosion Resistance in Advanced Materials
This compound (CrP) is recognized for its intrinsic chemical stability, including high thermal stability and resistance to oxidation and corrosion. upc.eduresearchgate.net These properties make it a compelling candidate for use in protective coatings for various metals and alloys.
Research has shown that coatings containing chromium and phosphorus can significantly enhance the corrosion resistance of substrates like steel. In one study, Cr-P coatings were electrodeposited from a trivalent chromium (Cr(III)) bath onto an iron substrate. chemsrc.com The inclusion of phosphorus was found to alter the deposition process and the resulting microstructure of the coating, which in turn affected its corrosion behavior in different corrosive media. chemsrc.com
Another area of application is in the surface treatment of galvanized steel. Conversion films based on trivalent chromium and hypophosphorous acid (referred to as Zn+CrP systems) have been developed as environmentally friendlier alternatives to traditional hexavalent chromium coatings. researchgate.net Comparative studies have demonstrated the superior performance of these chromite-phosphate layers.
Performance of Zn+CrP Conversion Films:
Polarization Resistance: The polarization resistance (Rp) values for Zn+CrP systems were found to be 2 to 5 times higher than those for corresponding molybdenum-phosphate systems, indicating significantly better corrosion protection. researchgate.net
Durability: In salt spray tests, a Zn+CrP system formed with a 40-second immersion time showed the highest protective ability, with red rust appearing only after 156 days of exposure to the corrosive environment. researchgate.net
Film Composition: The enhanced protection is attributed to the formation of a uniform, compact layer containing chromium and a notable amount of phosphorus (up to 0.6 wt.%). researchgate.net
Furthermore, the formation of this compound (specifically CrP₄) nanoprecipitates within the microstructure of supermartensitic stainless steel has been shown to shift the anodic corrosion curve to a nobler region, producing a more stable passive film against corrosion. researchgate.net These findings underscore the role of this compound, whether as a direct coating or as a phase within an alloy, in advanced corrosion protection schemes. researchgate.netdtic.mil
Advanced Pigments and Optical Applications (Focus on structural/electronic origin of color)
The application of this compound as a pigment is less explored than that of chromium oxides or chromium phosphates. However, its optical properties are directly linked to its fundamental electronic structure. This compound (CrP) powder is described as having a grayish-black crystalline appearance. guidechem.com
The color and optical absorption characteristics of a material are determined by how its electrons interact with photons of light. Computational studies based on density functional theory provide insight into the electronic band structure that governs these properties. Research on chromium tetraphosphide (CrP₄), a phosphorus-rich compound, reveals that it is an indirect band gap semiconductor. sscmaterials.com
Electronic and Structural Origin of Optical Properties:
Semiconducting Nature: The calculated indirect band gap for monoclinic CrP₄ is 0.47 eV. sscmaterials.com This gap represents the minimum energy required to excite an electron from the valence band to the conduction band.
Light Absorption: Materials with such a band gap will absorb photons with energy equal to or greater than 0.47 eV, which corresponds to wavelengths in the infrared region and across the entire visible spectrum. This broad absorption of visible light is consistent with its observed dark, grayish-black color. guidechem.com
Orbital Contributions: The states near the Fermi level that define this band gap are primarily associated with the p-orbitals of the phosphorus atoms. sscmaterials.com
In contrast, other chromium-based compounds used as pigments derive their colors from different electronic transitions. For example, chromium(III) oxide (Cr₂O₃) is a well-known green pigment, while hydrated chromium(III) phosphate (CrPO₄·6H₂O) is violet. samaterials.comfuncmater.com The distinct grayish-black appearance of this compound is a direct consequence of its unique electronic band structure, specifically its narrow band gap, which leads to the absorption of a wide range of light frequencies. guidechem.comsscmaterials.com
Future Research Directions and Outlook
Exploration of Novel Chromium Phosphide (B1233454) Polymorphs and Derivatives
The discovery and synthesis of new crystal structures (polymorphs) and derivative compounds of chromium phosphide are fundamental to unlocking new functionalities. Researchers are actively exploring methods to create previously unknown phases of this compound. researchgate.net This involves investigating different synthetic conditions, such as high-pressure and high-temperature environments, to force the atoms into new, stable arrangements. The identification of new polymorphs is crucial as the crystal structure dictates a material's electronic and chemical properties. researchgate.net
Furthermore, the creation of this compound derivatives through the introduction of other elements is a promising avenue. researchgate.net Doping or creating alloys with other transition metals can fine-tune the material's properties. For instance, the introduction of elements like iron, cobalt, or vanadium can alter the electronic environment around the chromium and phosphorus atoms, potentially enhancing catalytic activity or improving stability. researchgate.netresearchgate.net The synthesis of novel derivatives also extends to complex structures like chromium-containing polyanionic compounds, which are being investigated for applications such as sodium-ion batteries. rsc.org
Tailoring Surface and Interface Properties for Enhanced Functionality
The performance of this compound in applications like catalysis and energy storage is often governed by its surface and the interfaces it forms with other materials. european-mrs.com Future research will increasingly focus on precisely controlling these properties to boost performance. mdpi.com
Key strategies include:
Surface Functionalization: Modifying the surface of this compound with specific molecules or functional groups can alter its electronic properties and how it interacts with reactants. mdpi.com This can lead to improved charge transfer and catalytic reaction kinetics. mdpi.com
Controlling Morphology: The shape and size of this compound nanoparticles can significantly impact their surface area and the number of active sites available for reactions. mdpi.com Research into controlling the morphology during synthesis is crucial for maximizing functionality. mdpi.com
Integration of Theory and Experiment for Predictive Materials Design
The combination of computational modeling and experimental validation is becoming an indispensable tool for accelerating the discovery of new materials. mgi.govrsc.org In the context of this compound, theoretical calculations, such as Density Functional Theory (DFT), can predict the stability and electronic properties of new polymorphs and derivatives before they are synthesized in the lab. rsc.orgeuropean-mrs.com
This integrated approach allows for a more targeted and efficient research process. mgi.gov Theoretical models can screen large numbers of potential compositions to identify the most promising candidates for specific applications. rsc.org Experimentalists can then focus their efforts on synthesizing and testing these predicted materials, leading to a faster development cycle. This synergy between theory and experiment is crucial for designing materials with tailored properties for applications in energy storage, catalysis, and electronics. rsc.orgeuropean-mrs.com
Scale-Up of Advanced Synthesis Methods for Industrial Relevance
For this compound to have a real-world impact, the synthesis methods used in the laboratory must be scalable for industrial production. researchgate.net While many novel synthesis techniques have been developed to produce high-quality this compound nanomaterials, a significant challenge remains in translating these methods to a larger scale in a cost-effective and environmentally friendly manner. mdpi.comresearchgate.net
Future research will focus on optimizing and adapting existing synthesis methods, such as hydrothermal synthesis, chemical vapor deposition, and phosphorization, for large-scale production. rsc.org The goal is to develop processes that are not only scalable but also offer precise control over the material's properties, such as particle size and morphology. encyclopedia.pub The development of simple, one-step synthesis processes that use low-cost and air-stable precursors is a key area of interest. researchgate.net
Development of Operando Characterization Techniques for Dynamic Processes
To truly understand how this compound functions in real-time, researchers are increasingly turning to operando characterization techniques. acs.org These methods allow for the direct observation of the material's physical and chemical changes while it is actively participating in a reaction, such as during catalysis or in a battery. mdpi.comacs.org
Q & A
Q. What are the primary synthesis methods for chromium phosphide (Cr-P) phases, and how do experimental parameters influence phase purity?
Chromium phosphides (e.g., CrP, Cr₂P, Cr₃P) are typically synthesized via solid-state reactions or chemical vapor transport. Key parameters include:
- Temperature : CrP₂ forms at 850–1000°C with excess phosphorus, while CrP is stabilized at lower temperatures (450–700°C) under vacuum to prevent dissociation .
- Phosphorus stoichiometry : Excess phosphorus favors diphosphides (CrP₂), while lean conditions yield monophosphides (CrP) .
- Characterization : Use X-ray diffraction (XRD) to confirm crystallographic phases and energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry. Discrepancies in reported phase diagrams (e.g., Cr₃P₂ existence) highlight the need for controlled synthesis and cross-validation with thermogravimetric analysis (TGA) .
Q. Table 1: Common Cr-P Phases and Synthesis Conditions
| Phase | Synthesis Method | Temperature (°C) | Key Characterization Techniques |
|---|---|---|---|
| CrP₂ | Solid-state (excess P) | 850–1000 | XRD, EDS, TGA |
| CrP | Vacuum annealing | 450–700 | XRD, SEM-EDS |
| Cr₂P | High-pressure sintering | 1000–1200 | Synchrotron XRD, TEM |
Q. How can researchers resolve contradictions in reported catalytic activities of chromium phosphides?
Discrepancies often arise from:
- Surface oxidation : Cr-P surfaces oxidize in air, altering electrochemical properties. Use in situ X-ray photoelectron spectroscopy (XPS) to monitor surface composition during hydrogen evolution reaction (HER) testing .
- Facet-dependent activity : Catalytic performance varies with exposed crystallographic facets. For example, FeP (001) facets show higher HER activity than (100) due to favorable hydrogen adsorption . Apply density functional theory (DFT) to predict active sites and validate with single-crystal experiments .
Advanced Research Questions
Q. What strategies optimize this compound’s electronic structure for enhanced electrocatalytic performance?
- Doping : Introduce transition metals (e.g., Fe, Co) to modulate band structure. For example, Fe-doped CrP exhibits metallic conductivity, reducing charge-transfer resistance in HER .
- Morphological control : Nanostructuring (e.g., nanowires, porous frameworks) increases surface area. Use solvothermal synthesis with surfactants (e.g., CTAB) to tailor morphology .
- DFT-guided design : Screen dopants and facets computationally before experimental validation. For instance, CrP (110) facets theoretically show lower HER overpotentials than (100) .
Q. Table 2: HER Performance Metrics for Selected Cr-P Catalysts
| Catalyst | Overpotential (mV) @ 10 mA/cm² | Tafel Slope (mV/dec) | Stability (hours) | Reference Technique |
|---|---|---|---|---|
| CrP nanowires | 98 | 56 | 50 | Linear sweep voltammetry |
| Fe-doped CrP | 75 | 48 | 100 | EIS, chronoamperometry |
Q. How do anisotropic properties of chromium phosphides impact their application in solid-state devices?
- Thermal conductivity anisotropy : CrP₂ exhibits higher thermal conductivity along the a-axis due to strong P-P covalent bonds. Measure via time-domain thermoreflectance (TDTR) and correlate with DFT-calculated phonon dispersion .
- Mechanical properties : Nanoindentation on single crystals reveals hardness variations (e.g., Cr₂P (001) > (010)). Pair with molecular dynamics simulations to model deformation mechanisms .
Q. What methodologies address reproducibility challenges in this compound synthesis?
- Protocol standardization : Document furnace ramp rates, gas flow (for CVD), and precursor purity. For example, trace oxygen contamination destabilizes CrP₂ .
- Inter-lab validation : Share samples for round-robin testing using synchrotron XRD and neutron diffraction to resolve phase ambiguities .
Methodological Guidance
- Contradiction analysis : When conflicting data arise (e.g., catalytic activity vs. doping levels), systematically vary one parameter (e.g., doping concentration) while holding others constant. Use ANOVA to isolate significant factors .
- Data validation : Cross-reference experimental results with computational models (e.g., Cr-P phase stability predicted via CALPHAD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
